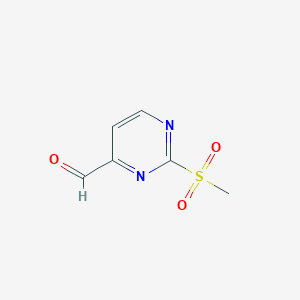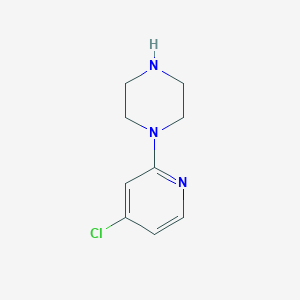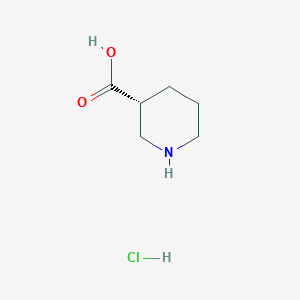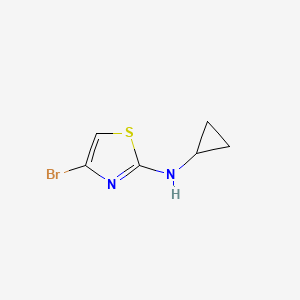
4-Bromo-2-(cyclopropylamino)thiazole
Overview
Description
4-Bromo-2-(cyclopropylamino)thiazole is a chemical compound with the formula C6H7BrN2S . It is being used in the preparation of thiazole derivatives as a7nAChr modulators useful for treatment of neurological disorders .
Synthesis Analysis
Thiazoles are synthesized using a variety of methods. One common method involves the condensation of α-haloketones with thioamides . Another method involves the reaction of alkenes with bromine followed by the reaction of thioamides in a one-pot reaction . The exact synthesis process for 4-Bromo-2-(cyclopropylamino)thiazole is not specified in the available literature.Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(cyclopropylamino)thiazole was confirmed by physicochemical and spectral characteristics . The molecular weight of this compound is 219.10 g/mol .Scientific Research Applications
Synthesis and Anticancer Activity
Novel derivatives of thiazole, including structures related to "4-Bromo-2-(cyclopropylamino)thiazole," have been synthesized and evaluated for their anticancer activity. For instance, a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives demonstrated selective anticancer activity, particularly against leukemic cancer cell lines, highlighting the potential of thiazole derivatives in the development of new cancer therapies (Noolvi et al., 2011).
Fluorescent Compounds for Electronic Applications
Thiazole-based aromatic heterocyclic fluorescent compounds have been designed, synthesized, and studied for their electronic properties. These compounds, featuring various electron-donating and electron-withdrawing groups, exhibit adjustable electronic properties, making them suitable for applications in electronic devices. The study indicates the potential of thiazole derivatives for the development of new materials with desirable photophysical and electrochemical characteristics (Tao et al., 2013).
Antibacterial and Antiviral Evaluation
Thiazole-containing coumarin derivatives have shown considerable potency as antibacterial, antitubercular, and antiviral agents. These compounds' effectiveness against various strains suggests the versatility of thiazole derivatives in designing new antimicrobial and antiviral medications, highlighting the scaffold's importance in drug discovery (Osman et al., 2018).
Organic Ionic Liquids and Catalysis
Thiazolium-ion-based organic ionic liquids have been explored for their ability to promote the benzoin condensation, a key reaction in organic synthesis. These findings open up new possibilities for utilizing thiazole derivatives as catalysts in organic transformations, offering efficient and novel pathways for chemical synthesis (Davis & Forrester, 1999).
Antimicrobial Activity
Multicomponent reactions involving thiazole derivatives have contributed to the synthesis of compounds with significant antimicrobial activity. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrated effectiveness against a range of bacterial and yeast strains, underscoring the potential of thiazole derivatives in developing new antimicrobial agents (Sydorenko et al., 2022).
Future Directions
Thiazoles are important heterocyclics exhibiting a wide range of biological activities. Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The future directions for 4-Bromo-2-(cyclopropylamino)thiazole could involve further exploration of its biological activities and potential applications in medicine.
properties
IUPAC Name |
4-bromo-N-cyclopropyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHLAXGFGXNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290926 | |
| Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclopropylamino)thiazole | |
CAS RN |
1159816-42-8 | |
| Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)

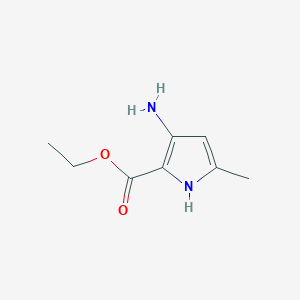

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
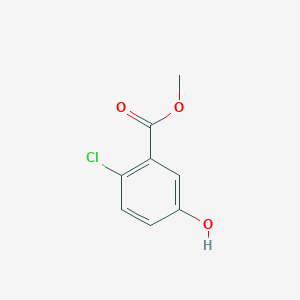

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
